molecular formula C9H19NO2 B3161109 3-[(2-Methoxyethoxy)methyl]piperidine CAS No. 868067-29-2

3-[(2-Methoxyethoxy)methyl]piperidine

Cat. No.: B3161109
CAS No.: 868067-29-2
M. Wt: 173.25 g/mol
InChI Key: QTRQPHPARKUFKA-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methyl]piperidine is a piperidine derivative featuring a 2-methoxyethoxy methyl substituent at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its ether-linked side chain, which may influence solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name

3-(2-methoxyethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-5-6-12-8-9-3-2-4-10-7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRQPHPARKUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethoxy)methyl]piperidine typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Piperidine} + \text{2-Methoxyethanol} \rightarrow \text{3-[(2-Methoxyethoxy)methyl]piperidine} ]

Industrial Production Methods

In industrial settings, the production of 3-[(2-Methoxyethoxy)methyl]piperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler piperidine derivatives.

Scientific Research Applications

3-[(2-Methoxyethoxy)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent Structure Molecular Weight Notable Properties/Applications Evidence ID
3-[(2-Methoxyethoxy)methyl]piperidine 2-Methoxyethoxy methyl group ~185 (estimated) Potential solubility enhancer; synthetic intermediate N/A
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine Ethoxyethyl-p-chlorophenyl group Not specified Low abundance (0.30% in GC-MS); antimicrobial activity
3-[(Neopentyloxy)methyl]piperidine Neopentyloxy methyl group 185.31 Irritant (Xi hazard class); bulkier substituent
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl Chloro-fluoro-benzyloxymethyl group 294.19 Higher lipophilicity; potential CNS activity
Remifentanil Methoxycarbonyl and phenylamino groups ~412.5 μ-opioid receptor agonist; rapid metabolism
Key Observations:
  • Substituent Effects on Solubility : The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to bulkier groups like neopentyloxy () or aromatic substituents (). Ether groups are less lipophilic than halogens or aromatic rings, favoring improved bioavailability .
  • Synthetic Utility: Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate () highlights the use of 2-methoxyethoxy groups in ester synthesis, suggesting similar applications for the target compound in building complex molecules.

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity:
  • The target compound’s estimated molecular weight (~185) is comparable to 3-[(Neopentyloxy)methyl]piperidine (185.31) but lower than chloro-fluoro-benzyl derivatives (294.19). This lower weight may improve metabolic stability compared to heavier analogs .
Hazard and Stability:
  • Neopentyloxy derivatives are classified as irritants (Xi), suggesting similar handling precautions for the target compound. However, the absence of reactive halogens (cf. ) may reduce toxicity risks .

Biological Activity

Overview

3-[(2-Methoxyethoxy)methyl]piperidine is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H21NO2, is structurally similar to other piperidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 3-[(2-Methoxyethoxy)methyl]piperidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic reactions. This mechanism can lead to various biological effects, including antiproliferative activity against cancer cells.

Antiproliferative Activity

Research has demonstrated that compounds similar to 3-[(2-Methoxyethoxy)methyl]piperidine exhibit significant antiproliferative effects against different cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit cell growth with IC50 values ranging from 1.1 to 4.7 μM against HeLa and other cancer cell lines . The following table summarizes the IC50 values of various related compounds:

CompoundCell LineIC50 (μM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3
3-[(2-Methoxyethoxy)methyl]piperidineTBDTBD

Selectivity and Safety

The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. For example, certain derivatives demonstrated minimal cytotoxicity against human peripheral blood mononuclear cells (PBMC), indicating a favorable safety profile . This selectivity is essential for developing targeted cancer therapies.

Study on Antitubulin Agents

In a study evaluating new antitubulin agents, compounds structurally related to 3-[(2-Methoxyethoxy)methyl]piperidine were tested for their ability to disrupt tubulin assembly. The results indicated that these compounds could induce apoptosis in cancer cells by affecting the cell cycle distribution, particularly increasing the G2/M phase population . The following findings were noted:

  • Apoptosis Induction : Compounds tested showed a dose-dependent increase in apoptotic cells.
  • Cell Cycle Impact : Significant alterations in cell cycle phases were observed, confirming the mechanism of action related to tubulin inhibition.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, varying the substituents on the piperidine ring can significantly influence the compound's potency and selectivity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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